N,1-diethyl-1H-imidazol-2-amine
Overview
Description
N,1-diethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diethyl-1H-imidazol-2-amine typically involves the reaction of diethylamine with imidazole derivatives. One common method is the alkylation of imidazole with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions . Another approach involves the use of N-alkyl enamines, which can be transformed into highly substituted imidazoles in the presence of (diacetoxyiodo)benzene and TMSN3 under copper salt catalysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,1-diethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts such as copper salts .
Major Products
The major products formed from these reactions include imidazole oxides, reduced imidazole derivatives, and substituted imidazoles, depending on the specific reaction and conditions employed .
Scientific Research Applications
N,1-diethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,1-diethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,1-diethyl-1H-imidazol-2-amine include other N-substituted imidazoles, such as N-methylimidazole and N-ethylimidazole . These compounds share the imidazole ring structure but differ in the nature of the substituents attached to the nitrogen atoms.
Uniqueness
This compound is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,1-diethylimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-7-9-5-6-10(7)4-2/h5-6H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXFBCUGAYBXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CN1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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